1-[4-(2-fluorophenoxy)butyl]pyrrolidine
Description
1-[4-(2-fluorophenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a fluorophenoxybutyl side chain. Pyrrolidine, a five-membered nitrogen-containing heterocycle, serves as a structural backbone in numerous bioactive compounds. The introduction of a 2-fluorophenoxy group at the fourth position of the butyl chain confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQKFVBRBRYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenoxy)butyl]pyrrolidine typically involves the reaction of 2-fluorophenol with 1,4-dibromobutane to form 4-(2-fluorophenoxy)butane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-fluorophenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to desired biological effects. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[4-(2-fluorophenoxy)butyl]pyrrolidine, emphasizing substituent variations and associated properties:
Structural Insights:
- Electron-Withdrawing Groups: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to chlorophenyl analogs (e.g., 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine) .
- Bioactivity: Methylenedioxyphenyl-containing derivatives (e.g., compound 3 in ) exhibit MAO-A inhibition, suggesting that fluorophenoxy substitution in the target compound could modulate similar neuropharmacological pathways .
- Synthetic Accessibility : Sulfonyl and trifluoromethyl analogs (e.g., from ) require multi-step synthesis, whereas KA2 coupling methods () might offer streamlined routes for butylpyrrolidine derivatives .
Physicochemical and Pharmacological Properties
While explicit data for this compound are absent, inferences can be drawn from analogs:
- Lipophilicity: Fluorinated phenoxy groups likely increase lipophilicity compared to non-halogenated derivatives, impacting blood-brain barrier penetration .
- Thermal Stability: Chlorophenyl and bromo-fluorophenyl analogs (Evidences 4, 10) exhibit stability under standard conditions, suggesting similar robustness for the fluorophenoxy variant.
- Toxicity Alerts: Piperidine and pyrrolidine derivatives with unsaturated side chains (e.g., cubein, kusunokinin) may carry structural alerts for genotoxicity, but fluorinated derivatives often mitigate these risks .
Q & A
Q. What are the established synthetic routes for 1-[4-(2-fluorophenoxy)butyl]pyrrolidine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution between 2-fluorophenol and a pyrrolidine derivative with a butyl linker. Key steps include:
- Alkylation: Reaction of 2-fluorophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(2-fluorophenoxy)butyl bromide.
- Coupling: Subsequent reaction with pyrrolidine under reflux in acetonitrile or THF.
Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 for phenol:alkylating agent), and catalyst selection (e.g., KI as a phase-transfer catalyst) .
Table 1: Yield variation with solvent systems
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 62 |
| THF | 65 | 55 |
| ACN | 70 | 68 |
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Answer:
- ¹H/¹³C NMR: The 2-fluorophenoxy group shows distinct aromatic splitting patterns (e.g., doublets at δ 6.8–7.2 ppm for ortho/meta protons). The pyrrolidine ring protons appear as a multiplet at δ 2.5–3.0 ppm. Fluorine coupling in ¹³C NMR confirms substitution patterns .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes the molecular ion peak [M+H]⁺ at m/z 252.13 (calculated for C₁₄H₁₉FNO). Isotopic patterns validate the presence of fluorine .
Q. What purity thresholds are critical for biological assays, and how are they validated?
Answer: For in vitro studies, purity ≥95% (HPLC/UV at 254 nm) is mandatory. Validation includes:
- Chromatographic Methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time matching reference standards .
- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthetic optimization?
Answer: Density Functional Theory (DFT) calculates transition-state energies for key steps like nucleophilic substitution. For example:
- Reaction Barriers: Lower activation energy (ΔG‡) for the alkylation step in polar aprotic solvents aligns with experimental yields .
- Solvent Effects: COSMO-RS simulations predict solvent polarity’s impact on intermediate stability, enabling solvent selection without trial-and-error .
Table 2: DFT-predicted vs. experimental yields
| Solvent | Predicted ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| DMF | 18.7 | 62 |
| THF | 22.3 | 55 |
Q. How should researchers address contradictory bioactivity data across studies?
Answer: Contradictions often arise from:
- Impurity Profiles: Trace byproducts (e.g., unreacted alkylating agents) may exhibit off-target effects. LC-MS/MS can identify and quantify impurities .
- Assay Conditions: Variability in cell lines or buffer pH alters results. Standardize protocols using reference compounds (e.g., bis(4-fluorophenyl)methanol as a control) .
Q. What advanced techniques characterize solid-state stability under environmental stress?
Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (>200°C indicates high thermal stability) .
- Dynamic Vapor Sorption (DVS): Evaluates hygroscopicity; <1% mass change at 80% RH suggests suitability for long-term storage .
Q. How can reaction engineering principles improve scalability?
Answer:
- Flow Chemistry: Continuous flow systems reduce side reactions (e.g., hydrolysis of intermediates) by minimizing residence time .
- Membrane Separation: Nanofiltration membranes isolate the product from unreacted pyrrolidine, reducing purification steps .
Q. Methodological Notes
- Experimental Design: Use factorial design (e.g., Box-Behnken) to optimize multi-variable parameters (temperature, solvent, catalyst) .
- Data Validation: Cross-reference spectral data with databases (e.g., PubChem, ChemSpider) to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
